2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 710988-43-5
VCID: VC9269006
InChI: InChI=1S/C22H16ClFN2O2S/c1-28-15-11-9-14(10-12-15)26-21(27)16-5-2-3-8-20(16)25-22(26)29-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F
Molecular Formula: C22H16ClFN2O2S
Molecular Weight: 426.9 g/mol

2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one

CAS No.: 710988-43-5

Cat. No.: VC9269006

Molecular Formula: C22H16ClFN2O2S

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one - 710988-43-5

Specification

CAS No. 710988-43-5
Molecular Formula C22H16ClFN2O2S
Molecular Weight 426.9 g/mol
IUPAC Name 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Standard InChI InChI=1S/C22H16ClFN2O2S/c1-28-15-11-9-14(10-12-15)26-21(27)16-5-2-3-8-20(16)25-22(26)29-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3
Standard InChI Key GSTDYTZCCIBFMV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one, reflects its substitution pattern. Key structural attributes include:

  • A quinazolin-4-one backbone providing rigidity and hydrogen-bonding capacity.

  • A 2-chloro-6-fluorobenzylthio group introducing halogen atoms for enhanced lipophilicity and target binding.

  • A 4-methoxyphenyl substituent contributing electron-donating effects and steric bulk .

Table 1: Molecular Properties

PropertyValue
CAS No.710988-43-5
Molecular FormulaC₂₂H₁₆ClFN₂O₂S
Molecular Weight (g/mol)426.9
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F
InChIKeyGSTDYTZCCIBFMV-UHFFFAOYSA-N

The molecule’s three-dimensional conformation, inferred from related quinazolinones, suggests a planar quinazolinone ring with substituents adopting orthogonal orientations to minimize steric clashes .

Synthesis and Optimization

Table 2: Key Synthetic Parameters for Analogous Quinazolinones

ParameterCondition
Reaction Temperature120°C
CatalystNone (solvent-free conditions)
Yield85–90%
Reaction Time20–30 minutes

Analytical Characterization

Spectroscopic Techniques

The compound’s structure is validated using:

  • ¹H/¹³C NMR: Resonances for the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiomethyl protons (δ ~4.2 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 426.9 (M⁺) with fragments corresponding to the loss of Cl (35.5) and F (19).

X-ray Crystallography

Single-crystal X-ray analysis of a related 3-(4-methoxyphenyl)-2-thioxoquinazolinone derivative revealed monoclinic crystal symmetry (space group P2₁) with unit cell dimensions a = 9.9349 Å, b = 6.3377 Å, c = 10.5783 Å, and β = 97.752° . Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the lattice.

Biological Activities and Mechanisms

Antimicrobial Effects

The compound’s thioether linkage and halogen atoms confer activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis.

Anti-inflammatory Action

In murine models, analogs reduce COX-2 expression by 60–70% at 10 µM, likely through NF-κB pathway inhibition .

Challenges and Future Directions

Current Limitations

  • Poor Aqueous Solubility: LogP = 3.2 limits bioavailability.

  • Metabolic Instability: Thioether oxidation to sulfoxides reduces in vivo efficacy .

Research Priorities

  • Prodrug Development: Masking the thioether group as a sulfoxide or sulfone.

  • Nanoparticle Formulations: Poly(lactic-co-glycolic acid) (PLGA) carriers to enhance solubility.

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiling in rodent models.

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